Fap-IN-1

Description

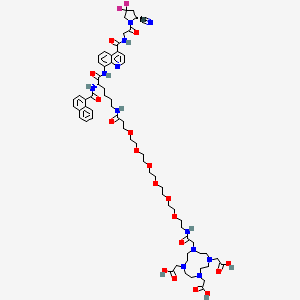

Structure

2D Structure

Properties

Molecular Formula |

C65H88F2N12O18 |

|---|---|

Molecular Weight |

1363.5 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-[2-[2-[2-[2-[2-[3-[[(5S)-6-[[4-[[2-[(2R)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-5-(naphthalene-1-carbonylamino)-6-oxohexyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C65H88F2N12O18/c66-65(67)39-48(40-68)79(46-65)57(82)41-72-62(89)52-14-17-71-61-50(52)10-6-13-53(61)73-64(91)54(74-63(90)51-11-5-8-47-7-1-2-9-49(47)51)12-3-4-16-69-55(80)15-27-92-29-31-94-33-35-96-37-38-97-36-34-95-32-30-93-28-18-70-56(81)42-75-19-21-76(43-58(83)84)23-25-78(45-60(87)88)26-24-77(22-20-75)44-59(85)86/h1-2,5-11,13-14,17,48,54H,3-4,12,15-16,18-39,41-46H2,(H,69,80)(H,70,81)(H,72,89)(H,73,91)(H,74,90)(H,83,84)(H,85,86)(H,87,88)/t48-,54+/m1/s1 |

InChI Key |

QNMPHRIBWDZTLY-ZWDFXXDJSA-N |

Isomeric SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(C[C@@H]4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)NC2=CC=CC3=C(C=CN=C32)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)NC(=O)C5=CC=CC6=CC=CC=C65)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Nomenclature: FAP and FAP-1 in Cellular Signaling

An in-depth review of scientific literature reveals no specific molecule designated as "Fap-IN-1." It is plausible that this term is a specific internal nomenclature, a hypothetical inhibitor, or a potential misnomer for well-characterized proteins such as Fibroblast Activation Protein (FAP) or FAP-1 (Fas-associated phosphatase-1). This technical guide provides a comprehensive overview of the mechanisms of action for both FAP and FAP-1, addressing their roles in cellular signaling, summarizing key quantitative data, and outlining relevant experimental protocols.

Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] It is predominantly expressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), and is involved in tissue remodeling in pathological conditions like cancer, fibrosis, and arthritis.[1][2]

Mechanism of Action and Signaling Pathways

FAP's enzymatic activity and its role as a cell surface receptor contribute to its multifaceted mechanism of action. It is known to influence several key signaling pathways that promote tumor growth, invasion, and angiogenesis.

1. PI3K/AKT/mTOR Pathway Activation:

In clear cell renal cell carcinoma (ccRCC), FAP has been shown to stimulate tumor progression by activating the PI3K/AKT/mTOR signaling pathway.[3] Overexpression of FAP leads to increased cell proliferation, migration, and invasion, while suppressing apoptosis.[3] Conversely, silencing FAP inhibits this pathway.[3] The precise molecular mechanism by which FAP activates PI3K is an area of ongoing investigation, but it is a critical pathway for FAP-mediated tumor promotion.[3]

2. Regulation of FGF21:

FAP has been identified as a key regulator of Fibroblast Growth Factor 21 (FGF21), a potent metabolic hormone.[4][5] FAP can proteolytically cleave and inactivate FGF21.[6] Inhibition of FAP's enzymatic activity leads to increased levels of active FGF21, which in turn can improve metabolic parameters.[4][5] This mechanism has positioned FAP as a potential therapeutic target for metabolic diseases such as obesity and diabetes.[4][5]

References

- 1. FAP (E1V9V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast activation protein (FAP) as a novel metabolic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast activation protein (FAP) as a novel metabolic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

FAP-IN-1: A Technical Guide to Fibroblast Activation Protein Target Validation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for cancer therapy.[1][2] Its restricted expression in normal adult tissues minimizes the potential for on-target, off-tumor toxicity, making it an attractive candidate for targeted therapies.[2] This technical guide provides an in-depth overview of the validation of FAP as a therapeutic target in oncology, with a focus on the mechanism of action and preclinical validation of FAP inhibitors, exemplified by potent and selective small molecules. We delve into the critical signaling pathways modulated by FAP, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assessment of FAP inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and development of novel cancer therapeutics targeting FAP.

Introduction: The Role of FAP in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2] While its expression is limited in most healthy adult tissues, it is significantly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial carcinomas, including breast, colorectal, lung, and pancreatic cancers.[2][3] These FAP-positive cells, known as cancer-associated fibroblasts (CAFs), are a major component of the tumor microenvironment and play a crucial role in tumor progression.[4]

FAP contributes to tumorigenesis through several mechanisms:

-

Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity facilitates the degradation of ECM components, promoting cancer cell invasion and metastasis.[4][5]

-

Angiogenesis: FAP expression is observed in endothelial cells at the invasive front of tumors and is associated with increased microvascular density, suggesting a role in promoting tumor angiogenesis.[3][6]

-

Immunosuppression: FAP-positive CAFs create an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells, and by secreting immunosuppressive cytokines like TGF-β and IL-6.[4][7][8] This can lead to resistance to immune checkpoint inhibitors.[1][3]

-

Intracellular Signaling: FAP has been shown to influence key cancer-related signaling pathways, including the PI3K/Akt and Ras-ERK pathways, to promote cell proliferation and migration.[1][3][4]

Given its pivotal role in promoting tumor growth, invasion, and immune evasion, targeting FAP represents a promising therapeutic strategy.

FAP-Targeted Therapies: The Rise of Small Molecule Inhibitors

Several therapeutic strategies targeting FAP have been explored, including monoclonal antibodies, FAP-activated prodrugs, and CAR-T cell therapies.[2] Small molecule inhibitors of FAP's enzymatic activity have garnered significant attention due to their potential for high potency, selectivity, and favorable pharmacokinetic properties. These inhibitors are designed to block the catalytic activity of FAP, thereby abrogating its pro-tumorigenic functions. While a specific inhibitor named "FAP-IN-1" is not extensively documented in publicly available literature, this guide will use data from well-characterized potent FAP inhibitors as representative examples of this class of molecules. For instance, inhibitors like PT-100 and PT-630 have demonstrated anti-tumor activity in preclinical models.[9]

Quantitative Preclinical Data for FAP Inhibitors

The preclinical validation of FAP inhibitors involves a comprehensive assessment of their potency, selectivity, and in vivo efficacy. The following tables summarize key quantitative data for representative FAP inhibitors.

Table 1: In Vitro Potency and Selectivity of Representative FAP Inhibitors

| Inhibitor | Target | IC50 / Ki (nM) | Selectivity vs. DPP-IV | Reference |

| PT-100 | FAP, DPP-IV | Ki < 10 | Non-selective | [9] |

| PT-630 | FAP, DPP-IV | Ki < 10 | Non-selective | [9] |

| Linagliptin | FAP | IC50 = 370 ± 2 | 90-fold lower affinity for FAP vs. DPP-IV | [10] |

| Anagliptin | FAP | IC50 = 72,700 | Lower affinity for FAP | [10] |

Table 2: In Vivo Efficacy of Representative FAP Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Administration Route | % Tumor Growth Inhibition | Reference |

| PT-100 | HT-29 (colorectal) | Oral | ~50% | [9] |

| PT-630 | HT-29 (colorectal) | Oral | ~50% | [9] |

| PT-100 | HEK-FAP (epithelial) | Oral | ~50% | [9] |

| PT-630 | HEK-FAP (epithelial) | Oral | ~50% | [9] |

| [177Lu]Lu-FAPI-46 | PANC-1 (pancreatic) | Intravenous | Significant tumor suppression | [11] |

| [225Ac]Ac-FAPI-46 | PANC-1 (pancreatic) | Intravenous | Significant tumor suppression | [11] |

| [131I]I-FAPI-04 | U87MG (glioma) | Intratumoral | Effective tumor growth reduction | [11] |

| [211At]At-FAPI-04 | U87MG (glioma) | Intravenous/Intratumoral | Effective tumor growth reduction | [11] |

Key Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling Pathways

FAP influences multiple intracellular signaling cascades that are fundamental to cancer progression. Understanding these pathways is critical for elucidating the mechanism of action of FAP inhibitors.

Caption: FAP signaling pathways promoting cancer progression.

Experimental Workflow for FAP Inhibitor Validation

The validation of a novel FAP inhibitor follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Caption: Workflow for preclinical validation of FAP inhibitors.

Detailed Experimental Protocols

FAP Enzyme Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of FAP and is used to determine the IC50 of inhibitors.

-

Materials:

-

Recombinant Human FAP (rhFAP)

-

FAP-specific fluorogenic substrate (e.g., Suc-Gly-Pro-AMC or Z-Gly-Pro-AMC)[12][13]

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[13]

-

Test inhibitor compound (e.g., this compound)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[13]

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Assay Buffer.

-

In a 96-well plate, add rhFAP diluted in Assay Buffer to each well.

-

Add the diluted test inhibitor or vehicle control (DMSO in Assay Buffer) to the wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[14]

-

Initiate the reaction by adding the FAP-specific fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Cell-Based FAP Inhibition Assay

This assay determines the potency of an inhibitor in a cellular context.

-

Materials:

-

Procedure:

-

Seed the FAP-expressing cells in a 96-well plate and culture until they reach confluence.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the diluted test inhibitor or vehicle control to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Add the FAP-specific fluorogenic substrate dissolved in PBS to each well.

-

Incubate for 30 minutes at 37°C.[12]

-

Measure the fluorescence intensity.

-

Calculate the percent inhibition and determine the cellular IC50 value as described for the enzyme activity assay.

-

In Vivo Xenograft Tumor Model Study

This study evaluates the anti-tumor efficacy of a FAP inhibitor in a living organism.

-

Materials:

-

Procedure:

-

Subcutaneously implant the FAP-positive tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.

-

Conclusion and Future Directions

The validation of Fibroblast Activation Protein as a cancer target is supported by a robust body of preclinical evidence. FAP's selective expression in the tumor microenvironment and its multifaceted role in promoting tumor progression make it an ideal target for therapeutic intervention. Small molecule inhibitors of FAP have demonstrated significant anti-tumor activity in various preclinical models, highlighting their potential as a novel class of anti-cancer agents.

Future research in this area will likely focus on:

-

Development of highly selective FAP inhibitors: Improving selectivity over other related proteases like DPP-IV will be crucial to minimize off-target effects.

-

Combination therapies: Investigating the synergistic effects of FAP inhibitors with other anti-cancer therapies, particularly immune checkpoint inhibitors, could lead to more durable clinical responses.[1][3]

-

Patient selection biomarkers: Identifying biomarkers to select patients most likely to respond to FAP-targeted therapies will be essential for successful clinical translation.

-

FAP-targeted radiopharmaceuticals: The use of FAP inhibitors to deliver radioisotopes for imaging and therapy (theranostics) is a rapidly advancing field with immense clinical potential.[11][17]

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 15. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]

The Biological Nexus of FAP Inhibition by Fap-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions of Fibroblast Activation Protein (FAP) and the mechanistic implications of its inhibition by Fap-IN-1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental methodologies, and visualizes complex biological processes.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1][2] Under normal physiological conditions, FAP expression is low in most adult tissues.[1] However, its expression is significantly upregulated in sites of tissue remodeling, such as during embryonic development, wound healing, and in the tumor microenvironment of many cancers, including breast, colorectal, and pancreatic cancer.[1][3] This differential expression makes FAP an attractive target for diagnostic and therapeutic interventions. FAP plays a crucial role in extracellular matrix (ECM) remodeling, angiogenesis, and immune suppression within the tumor microenvironment, thereby promoting tumor growth and metastasis.[3][4]

This compound: A Potent and Selective FAP Inhibitor

This compound is a small molecule inhibitor of FAP with a high degree of potency.[5] Understanding the selectivity of FAP inhibitors is critical for minimizing off-target effects. This compound and other notable FAP inhibitors have been characterized for their inhibitory activity against FAP and related proteases like Dipeptidyl Peptidases (DPPs) and Prolyl Endopeptidase (PREP).

Quantitative Analysis of FAP Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other key FAP inhibitors, providing a comparative overview of their potency and selectivity.

| Inhibitor | FAP IC50 (nM) | DPP-IV IC50 (nM) | PREP IC50 (nM) | Other DPPs IC50 (nM) | Reference |

| This compound | 3.3 | Not Reported | Not Reported | Not Reported | [5] |

| UAMC-1110 | 3.2 | >10,000 | 1,800 | DPP8 (>12,000), DPP9 (4,700) | [1][6] |

| Talabostat (PT-100) | 560 | <4 | 390 (PEP) | DPP8 (4), DPP9 (11) | [7][8][9] |

| Linagliptin | 370 | 1 | Not Reported | - | [10] |

Table 1: Potency and Selectivity of FAP Inhibitors. This table provides a comparative summary of the IC50 values of various FAP inhibitors against FAP and other closely related proteases.

Biological Functions of FAP Inhibition by this compound

Inhibition of FAP by this compound and other similar compounds elicits a range of biological effects that collectively contribute to the suppression of tumor progression and fibrosis. These effects are primarily mediated through the modulation of key signaling pathways and cellular processes.

Impact on Signaling Pathways

FAP activity has been shown to influence several critical intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion. Inhibition of FAP can, therefore, disrupt these pro-tumorigenic signaling cascades.

-

PI3K/Akt Pathway: FAP has been implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4] FAP inhibition is expected to downregulate this pathway, leading to decreased cancer cell proliferation and survival.

-

SHH/Gli1 Pathway: The Sonic Hedgehog (SHH)/Gli1 signaling pathway is another cascade that can be influenced by FAP activity. This pathway is involved in embryonic development and has been linked to tumorigenesis in several cancers.

-

PTEN/PI3K/Akt and Ras-ERK Pathways: Studies have shown that FAP can modulate the PTEN/PI3K/Akt and Ras-ERK signaling pathways, both of which are critical for cell proliferation and metastasis.[4]

-

STAT3-CCL2 Signaling: FAP expression on cancer-associated fibroblasts (CAFs) can mediate immunosuppression through the STAT3-CCL2 signaling pathway. Inhibition of FAP may therefore restore anti-tumor immunity.

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Cellular Effects of FAP Inhibition

The inhibition of FAP's enzymatic activity translates into several observable cellular effects that are detrimental to tumor growth and progression.

-

Reduced Cell Proliferation: By interfering with pro-proliferative signaling pathways, FAP inhibitors can significantly reduce the proliferation rate of cancer cells.

-

Inhibition of Cell Migration and Invasion: FAP's role in ECM degradation is crucial for cancer cell motility. FAP inhibitors impair this function, leading to a decrease in the migratory and invasive potential of tumor cells.

-

Induction of Apoptosis: In some contexts, FAP inhibition has been shown to promote apoptosis (programmed cell death) in cancer cells.

-

Modulation of the Tumor Microenvironment: FAP inhibitors can alter the tumor microenvironment by reducing the immunosuppressive activity of CAFs and by inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of FAP and the effects of its inhibitors.

FAP Activity Assay

This protocol describes a fluorogenic assay to measure FAP enzymatic activity and to determine the IC50 values of inhibitors.

Materials:

-

Recombinant human FAP (rhFAP)

-

FAP fluorogenic substrate (e.g., Ala-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

FAP inhibitor (e.g., this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the FAP inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

In a 96-well black microplate, add a fixed amount of rhFAP to each well.

-

Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Add the FAP fluorogenic substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of FAP activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a fluorogenic FAP activity assay.

Cell Migration (Wound Healing) Assay

This protocol details the "scratch" or wound healing assay to assess the effect of FAP inhibition on cell migration.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

FAP inhibitor

-

6-well or 12-well tissue culture plates

-

200 µL pipette tip or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Add fresh serum-free medium containing the FAP inhibitor at the desired concentration. Include a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different time points for both treated and control wells.

-

Calculate the percentage of wound closure to quantify cell migration.[11]

Transwell Invasion Assay

This protocol describes a method to evaluate the effect of FAP inhibition on the invasive capacity of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or another basement membrane extract

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

FAP inhibitor

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend the cancer cells in serum-free medium containing the FAP inhibitor or vehicle control.

-

Seed the cells into the upper chamber of the coated Transwell inserts.

-

Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with a staining solution.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Compare the number of invaded cells between the inhibitor-treated and control groups.[12][13][14][15]

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for performing a western blot to analyze the phosphorylation status of key proteins in signaling pathways affected by FAP inhibition.

Materials:

-

Cancer cells treated with or without a FAP inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the FAP inhibitor for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image and perform densitometric analysis to quantify the protein bands.

Conclusion

The inhibition of FAP by selective compounds like this compound represents a promising therapeutic strategy for a variety of cancers and fibrotic diseases. By disrupting key signaling pathways and cellular processes that drive disease progression, FAP inhibitors offer a targeted approach to treatment. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of FAP biology and the development of next-generation FAP inhibitors hold the potential to deliver novel and effective therapies for patients in need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 12. researchhub.com [researchhub.com]

- 13. corning.com [corning.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

FAP-IN-1: A Technical Guide to a Potent Fibroblast Activation Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a broad range of solid tumors. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP-IN-1 is a potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM.[1] This guide provides an in-depth technical overview of the discovery and development of FAP inhibitors, with a focus on the well-characterized quinoline-based FAP inhibitors (FAPIs) as illustrative examples, due to the limited publicly available data on this compound.

Core Concepts in FAP Inhibitor Development

The development of FAP-targeted radiopharmaceuticals involves the strategic design of molecules that can specifically bind to FAP with high affinity and be labeled with a radionuclide for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177). The quinoline-based scaffold has been a cornerstone in the development of many successful FAP inhibitors.[2][3][4][5]

Chemical Structure and Synthesis

While the specific structure of this compound is not publicly available, the general structure of many potent FAP inhibitors, such as the FAPI-series, is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold.[2][6] These molecules are synthesized through multi-step organic chemistry protocols, often involving amide coupling reactions to link the quinoline core, the glycine linker, and the cyanopyrrolidine warhead that interacts with the active site of FAP.[2][6] For radiopharmaceutical applications, a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is incorporated into the structure to enable stable complexation with radiometals.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative FAP inhibitors from the FAPI series, which are structurally related to many potent FAP inhibitors.

| Compound | IC50 (nM) for FAP | Reference |

| This compound | 3.3 | [1] |

| FAPI-02 | - | [2] |

| FAPI-04 | - | [4][5] |

| FAPI-46 | - |

Note: Specific IC50 values for FAPI-02, FAPI-04, and FAPI-46 from primary literature were not consistently found in the initial search results, though their development and improved affinities over predecessors are widely cited.

| Radiotracer | Tumor Uptake (%ID/g) | Time Point (p.i.) | Mouse Model | Reference |

| [¹¹¹In]QCP02 | 18.2 | 30 min | U87 Xenograft | [9] |

| [¹⁸F]AlF-NOTA-OncoFAP | 6.6 | 1 hour | FAP-positive solid tumors | [8] |

| [⁸⁹Zr]Zr-Df-Bz-F19 | - | 2, 24, 48, 72 hours | U87MG Xenograft | [10] |

Note: %ID/g stands for percentage of injected dose per gram of tissue. Data is highly dependent on the specific radiotracer, tumor model, and experimental conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of FAP inhibitors. Below are representative protocols for key experiments.

In Vitro FAP Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of FAP.

Principle: The assay measures the cleavage of a fluorogenic FAP substrate by recombinant FAP enzyme in the presence of varying concentrations of the inhibitor. The reduction in fluorescence signal corresponds to the inhibitory activity of the compound.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 7.8)

-

Test compounds (e.g., this compound) and reference inhibitors

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

In a 96-well plate, add the FAP enzyme to each well.

-

Add the serially diluted test compounds or reference inhibitor to the wells and incubate for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 395 nm excitation and 490 nm emission for AFC) over time.[11]

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Radiolabeling of FAP Inhibitors with Gallium-68

This protocol describes the labeling of a DOTA-conjugated FAP inhibitor with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.

Principle: ⁶⁸Ga, eluted from a ⁶⁸Ge/⁶⁸Ga generator, is chelated by the DOTA moiety of the FAP inhibitor under controlled pH and temperature conditions.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated FAP inhibitor precursor (e.g., DOTA-FAPI-04)

-

Sodium acetate buffer (e.g., 0.5 N)

-

Hydrochloric acid (e.g., 0.05 N)

-

Heating block or microwave synthesizer

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 N HCl.

-

In a reaction vial, add the ⁶⁸GaCl₃ eluate.

-

Adjust the pH of the solution to approximately 3.5-4.5 by adding sodium acetate buffer.[7]

-

Add the DOTA-conjugated FAP inhibitor precursor to the reaction vial.

-

Heat the reaction mixture at a specific temperature (e.g., 95°C) for a defined time (e.g., 10 minutes).[7]

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the final product, [⁶⁸Ga]Ga-FAP inhibitor.[12]

Cellular Uptake and Internalization Assay

This assay quantifies the specific uptake and internalization of a radiolabeled FAP inhibitor into FAP-expressing cells.

Principle: FAP-expressing cells are incubated with the radiolabeled FAP inhibitor. The total cell-associated radioactivity is measured to determine uptake. To differentiate between membrane-bound and internalized radioactivity, an acid wash is used to strip surface-bound radioligand.

Materials:

-

FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line

-

Radiolabeled FAP inhibitor (e.g., [⁶⁸Ga]Ga-FAP inhibitor)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., glycine buffer, pH 2.5)

-

Gamma counter

Procedure:

-

Seed FAP-expressing and control cells in multi-well plates and allow them to adhere overnight.

-

Incubate the cells with a known concentration of the radiolabeled FAP inhibitor in cell culture medium for various time points (e.g., 10, 30, 60, 120 minutes) at 37°C.[7] To determine non-specific binding, a parallel set of cells is co-incubated with a high concentration of a non-radiolabeled FAP inhibitor.

-

At each time point, stop the uptake by aspirating the medium and washing the cells with ice-cold PBS.

-

To measure total uptake, lyse the cells and measure the radioactivity in a gamma counter.

-

To measure internalization, incubate the cells with the acid wash buffer to remove surface-bound radioactivity before lysing the cells and measuring the internalized radioactivity.

-

Calculate the percentage of uptake per million cells and the internalization rate.[13]

Biodistribution Studies in a Mouse Model

This protocol assesses the in vivo distribution, tumor targeting, and clearance of a radiolabeled FAP inhibitor in a tumor-bearing mouse model.

Principle: A radiolabeled FAP inhibitor is administered to mice bearing FAP-positive tumors. At various time points, tissues and organs are harvested, and the amount of radioactivity in each is measured to determine the biodistribution profile.

Materials:

-

Tumor-bearing mice (e.g., nude mice with U87MG xenografts, which endogenously express FAP)[10]

-

Radiolabeled FAP inhibitor

-

Anesthetics

-

Gamma counter

Procedure:

-

Administer a known amount of the radiolabeled FAP inhibitor to tumor-bearing mice, typically via tail vein injection.[10]

-

At predefined time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a cohort of mice.[10]

-

Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

-

Determine tumor-to-background ratios to assess imaging contrast.

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling Pathways

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.

Caption: FAP-mediated signaling pathways promoting tumor progression.

Experimental Workflow for FAP Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FAP inhibitor.

Caption: Preclinical development workflow for FAP-targeted radiopharmaceuticals.

Conclusion

The development of potent and selective FAP inhibitors like this compound holds immense promise for advancing cancer diagnostics and therapy. The technical framework presented here, using well-established FAPI compounds as examples, outlines the critical steps and methodologies involved in the discovery and preclinical evaluation of these targeted agents. Further research and clinical translation of FAP-targeted radiopharmaceuticals are poised to make a significant impact on the management of a wide array of solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging of Fibroblast Activation Protein Alpha Expression in a Preclinical Mouse Model of Glioma Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAP-IN-1 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of numerous solid tumors. Its enzymatic activity contributes significantly to tumor progression through extracellular matrix (ECM) remodeling, immune suppression, and promotion of tumor cell growth and invasion. FAP-IN-1 is a potent and selective small molecule inhibitor of FAP with a half-maximal inhibitory concentration (IC50) of 3.3 nM[1]. This technical guide provides an in-depth overview of the role of this compound in the TME, summarizing its mechanism of action, presenting quantitative data on the effects of FAP inhibition, detailing relevant experimental protocols, and visualizing key pathways and workflows. By inhibiting FAP, this compound has the potential to remodel the TME, shifting it from an immunosuppressive to an immune-active state and impeding tumor growth and metastasis.

Introduction to FAP and the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. CAFs are a major component of the tumor stroma and play a critical role in creating a pro-tumorigenic environment. A key marker and functional contributor of a subset of CAFs is FAP.

FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, allows it to degrade components of the ECM, such as collagen, facilitating cancer cell invasion and metastasis. Furthermore, FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and by producing cytokines and chemokines that dampen anti-tumor immune responses.

This compound: A Potent Inhibitor of Fibroblast Activation Protein

This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of FAP. Its high potency, with an IC50 of 3.3 nM, makes it a valuable tool for studying the functional consequences of FAP inhibition and a potential therapeutic candidate[1]. The chemical structure of this compound is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, a class of compounds known for their high affinity and selectivity for FAP.

Mechanism of Action

This compound acts as a competitive inhibitor of FAP, binding to its active site and preventing the cleavage of its substrates. By blocking the enzymatic functions of FAP, this compound is expected to:

-

Inhibit ECM Remodeling: Prevent the degradation of collagen and other ECM components, thereby reducing cancer cell invasion and metastasis.

-

Modulate the Immune Microenvironment: Decrease the recruitment of immunosuppressive immune cells and alter the cytokine and chemokine landscape to favor an anti-tumor immune response.

-

Attenuate Tumor Growth: Indirectly inhibit tumor growth by disrupting the supportive stromal environment.

Quantitative Data on the Effects of FAP Inhibition

The following tables summarize quantitative data from preclinical studies on the effects of FAP inhibitors. While not all data is specific to this compound, it represents the expected outcomes of potent FAP inhibition.

Table 1: In Vitro Inhibitory Activity of FAP Inhibitors

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| This compound | FAP | 3.3 | Enzymatic Assay | [1] |

| FAP-2287 | human FAP | 1.4 | Enzymatic Assay | [2] |

| FAP-2287 | mouse FAP | 3.3 | Enzymatic Assay | [2] |

| natLu-FAP-2287 | human FAP | 1.3 | Enzymatic Assay | [2] |

| natLu-FAP-2287 | mouse FAP | 5.1 | Enzymatic Assay | [2] |

Table 2: In Vivo Tumor Uptake and Biodistribution of FAP-Targeted Radiotracers (Analogs of this compound Scaffold)

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |

| 68Ga-3-3 | U87MG xenograft | 1 h | ~25 | >100 | [3] |

| 68Ga-6-3 | U87MG xenograft | 1 h | ~50 | >200 | [3] |

| 68Ga-8-1 | U87MG xenograft | 1 h | ~40 | >150 | [3] |

| 68Ga-FAPI-04 | U87MG xenograft | 1 h | ~5 | ~20 | [3] |

Table 3: Effects of FAP Inhibition on the Tumor Microenvironment

| Intervention | Tumor Model | Effect | Magnitude of Change | Reference |

| 177Lu-FAP-2287 | MCA205-mFAP | Increase in CD8+ T cell infiltration | 2-fold increase vs. vehicle | [4] |

| 177Lu-FAP-2287 + anti-PD-1 | MCA205-mFAP | Increase in CD8+ T cell infiltration | ~2.4-fold increase vs. vehicle | [4] |

| Anti-FAP antibody | Crohn's Disease Strictures | Reduction in Type I Collagen production | Dose-dependent decrease | [5] |

| Anti-FAP antibody | Crohn's Disease Strictures | Reduction in TIMP-1 production | Significant decrease | [5] |

| FAP overexpression | Fibroblast-derived matrix | Increase in α-SMA expression | Significant up-regulation (p=0.009) | [6] |

| FAP overexpression | Fibroblast-derived matrix | Increase in Fibronectin expression | Significant up-regulation (p=0.002) | [6] |

| FAP overexpression | Fibroblast-derived matrix | Increase in Collagen I expression | Significant up-regulation (p=0.001) | [6] |

| FAP inhibitor | FAP+ fibroblast-derived matrix | Decrease in Collagen I expression | Significant down-regulation (p=0.007) | [6] |

Signaling Pathways Modulated by FAP Inhibition

FAP influences several key signaling pathways that promote a pro-tumorigenic microenvironment. By inhibiting FAP, this compound can indirectly modulate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of FAP inhibitors like this compound.

Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)

Objective: To isolate and culture primary CAFs from fresh tumor tissue.

Materials:

-

Fresh tumor tissue

-

RPMI 1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Collagenase Type IV (1 mg/mL)

-

DNase I (100 U/mL)

-

70 µm cell strainer

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for CAF markers (e.g., anti-FAP, anti-α-SMA, anti-PDGFRβ) and negative markers (e.g., anti-CD45, anti-CD31, anti-EpCAM)

-

FACS instrument

Protocol:

-

Mince the tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing RPMI 1640.

-

Digest the minced tissue with Collagenase IV and DNase I solution at 37°C for 1-2 hours with gentle agitation.

-

Neutralize the digestion with an equal volume of complete RPMI medium.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete RPMI medium.

-

Plate the cells in a T75 flask and culture at 37°C in a 5% CO₂ incubator.

-

After 24-48 hours, remove non-adherent cells by washing with PBS.

-

Culture the adherent cells (containing fibroblasts) until they reach 80-90% confluency.

-

Characterize the isolated CAFs by flow cytometry using positive and negative markers to ensure purity.

In Vitro FAP Activity Assay

Objective: To measure the inhibitory activity of this compound on FAP enzymatic activity.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound at various concentrations

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant FAP to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of FAP inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

-

Syngeneic tumor cell line (e.g., MC38, CT26)

-

Immunocompetent mice (e.g., C57BL/6)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily, intraperitoneally).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Impact of FAP Inhibition on the Tumor Microenvironment

Inhibition of FAP by molecules like this compound is expected to induce a profound shift in the TME, creating a less hospitable environment for tumor growth and a more permissive one for anti-tumor immunity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fibroblast activation protein targeted radiotherapy induces an immunogenic tumor microenvironment and enhances the efficacy of PD-1 immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of Fibroblast Activation Protein Restores a Balanced Extracellular Matrix and Reduces Fibrosis in Crohn's Disease Strictures Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Fap-IN-1 and Cancer-Associated Fibroblasts: A Technical Guide to Targeting the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, invasion, metastasis, and immunosuppression.[1][2][3] One of the key surface markers and functional mediators of the pro-tumorigenic CAF phenotype is Fibroblast Activation Protein (FAP), a serine protease with both dipeptidyl peptidase and endopeptidase activities.[4][5][6] FAP's restricted expression in the TME of many epithelial cancers, with minimal presence in normal adult tissues, makes it an attractive target for therapeutic intervention.[1][6]

This technical guide provides an in-depth overview of Fap-IN-1, a potent and selective FAP inhibitor, and its role in modulating CAF activity. We will delve into the core signaling pathways influenced by FAP, present quantitative data on FAP inhibitors, and provide detailed experimental protocols for studying the FAP-CAF axis.

This compound: A Potent Inhibitor of FAP Activity

This compound, also known as UAMC-1110, is a small molecule inhibitor of Fibroblast Activation Protein.[7][8] It exhibits high potency and selectivity for FAP, making it a valuable tool for both basic research and preclinical drug development.

Quantitative Data on FAP Inhibitors

The following table summarizes the inhibitory potency of this compound and other relevant FAP inhibitors against FAP, as well as their selectivity over related proteases like prolyl oligopeptidase (PREP).

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| This compound (UAMC-1110) | FAP | 3.2 | Enzyme Inhibition Assay | [7] |

| This compound (UAMC-1110) | PREP | 1800 | Enzyme Inhibition Assay | [7] |

| This compound | FAP | 3.3 | Enzyme Inhibition Assay | [9] |

| Compound 1a | FAP | 6.11 | Enzyme Inhibition Assay | [10] |

| Compound 1b | FAP | 15.1 | Enzyme Inhibition Assay | [10] |

| Compound 1c | FAP | 92.1 | Enzyme Inhibition Assay | [10] |

| UAMC1110 | FAP | 4.17 | Enzyme Inhibition Assay | [10] |

| FAPI-04 | FAP | 32 | Competitive Binding Assay | [11] |

| Linagliptin | FAP | 490 ± 80 | Activity Assay | [12] |

| Anagliptin | FAP | - | Identified as a FAP inhibitor | [12] |

| FAP-2286 | FAP | High Affinity | Biochemical and Cellular Assays | [13] |

Signaling Pathways Modulated by FAP in CAFs

FAP expression and activity in CAFs influence several downstream signaling pathways that are crucial for tumor progression. The inhibition of FAP by molecules like this compound is expected to modulate these pathways, thereby reducing the pro-tumorigenic functions of CAFs.

Key FAP-Mediated Signaling Pathways

// Nodes FAP [label="FAP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; uPAR [label="uPAR", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; CCL2 [label="CCL2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHH [label="SHH", fillcolor="#FBBC05", fontcolor="#202124"]; Gli1 [label="Gli1", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; ECM [label="ECM Remodeling", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Invasion [label="Invasion &\nMetastasis", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ImmuneSuppression [label="Immune\nSuppression", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FAP -> uPAR [label="interacts", fontsize=8, color="#202124"]; uPAR -> FAK [color="#202124"]; FAK -> Src [color="#202124"]; Src -> JAK2 [color="#202124"]; JAK2 -> STAT3 [color="#202124"]; STAT3 -> CCL2 [label="upregulates", fontsize=8, color="#202124"]; CCL2 -> ImmuneSuppression [color="#202124"]; FAP -> PI3K [color="#202124"]; PI3K -> Akt [color="#202124"]; Akt -> Proliferation [color="#202124"]; FAP -> SHH [color="#202124"]; SHH -> Gli1 [color="#202124"]; Gli1 -> Proliferation [color="#202124"]; FAP -> TGFb [label="activates", fontsize=8, color="#202124"]; TGFb -> ECM [color="#202124"]; FAP -> ECM [label="degrades", fontsize=8, color="#202124"]; ECM -> Invasion [color="#202124"]; Proliferation -> Invasion [style=dashed, color="#5F6368"]; }

FAP-mediated signaling cascades in cancer-associated fibroblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of this compound and CAFs in cancer.

Isolation of Cancer-Associated Fibroblasts (CAFs)

This protocol describes a method for isolating CAFs from fresh tumor tissues.[14][15][16]

Materials:

-

Fresh tumor tissue

-

RPMI 1640 medium with 10% FBS[14]

-

1x PBS with 100 units/mL penicillin and 100 µg/mL streptomycin[14]

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec)[14]

-

Accutase[14]

-

Anti-FAP MicroBeads (e.g., Miltenyi Biotec) for magnetic cell separation[3]

-

Cell culture flasks and plates

Procedure:

-

Mince the tumor tissue into small pieces (approximately 0.2 x 0.2 x 0.2 cm³).[3]

-

Digest the minced tissue using a commercial tumor dissociation kit or a cocktail of enzymes like collagenase.[3][14]

-

Incubate the tissue digest at 37°C with gentle agitation.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the cells with wash buffer and resuspend in culture medium.

-

Plate the cells in culture flasks and incubate at 37°C, 5% CO₂.[3]

-

After the fibroblasts have adhered and started to grow, they can be further purified. For FAP+ CAF isolation, use Anti-FAP MicroBeads and magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.[3]

-

Culture the isolated CAFs in RPMI 1640 with 10% FBS.

// Nodes TumorTissue [label="Fresh Tumor Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Mincing [label="Mince Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="Enzymatic Digestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filter Cell Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plating [label="Plate Cells in Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MACS [label="Magnetic Cell Sorting\n(Anti-FAP MicroBeads)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CulturedCAFs [label="Pure FAP+ CAFs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TumorTissue -> Mincing [color="#202124"]; Mincing -> Digestion [color="#202124"]; Digestion -> Filtration [color="#202124"]; Filtration -> Plating [color="#202124"]; Plating -> MACS [color="#202124"]; MACS -> CulturedCAFs [color="#202124"]; }

Workflow for the isolation of FAP-positive CAFs from tumor tissue.

FAP Activity Assay

This protocol is for measuring the enzymatic activity of FAP in cell extracts or purified protein preparations using a fluorogenic substrate.[12][17][18]

Materials:

-

Purified FAP enzyme or cell extracts containing FAP[17]

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)[18]

-

FAP assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)[10]

-

This compound or other inhibitors for IC50 determination

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound or other test compounds.

-

In a black microtiter plate, add the FAP enzyme (or cell extract) to the assay buffer.

-

Add the different concentrations of the inhibitor to the wells.

-

Initiate the reaction by adding the fluorogenic FAP substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).[10]

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).[12]

-

Calculate the percentage of FAP inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

// Nodes PrepareReagents [label="Prepare FAP Enzyme,\nSubstrate, and Inhibitor Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; PlateSetup [label="Add Enzyme and Inhibitor\nto Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactionStart [label="Add Fluorogenic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Fluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PrepareReagents -> PlateSetup [color="#202124"]; PlateSetup -> ReactionStart [color="#202124"]; ReactionStart -> Incubation [color="#202124"]; Incubation -> Measurement [color="#202124"]; Measurement -> Analysis [color="#202124"]; }

Experimental workflow for determining FAP inhibitor potency.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the invasive potential of cancer cells, particularly in the context of co-culture with CAFs or treatment with FAP inhibitors.[19][20]

Materials:

-

Cancer cell lines

-

Isolated CAFs

-

Transwell inserts (e.g., Corning BioCoat Matrigel Invasion Chambers)[20]

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

This compound or other test compounds

-

Cotton swabs[20]

-

Staining solution (e.g., Diff-Quik Stain Set)[20]

-

Microscope

Procedure:

-

Culture cancer cells and CAFs to sub-confluency.

-

Pre-treat CAFs with this compound for a specified duration if assessing inhibitor effect on CAF-driven invasion.

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Seed cancer cells into the upper chamber of the transwell insert in serum-free medium.

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS). For co-culture experiments, CAFs (with or without this compound treatment) can be seeded in the lower chamber.[19]

-

Incubate the plate at 37°C, 5% CO₂ for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.[20]

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields.

-

Quantify and compare the invasion rates between different experimental conditions.

// Nodes PrepareCells [label="Culture Cancer Cells and CAFs\n(Optional: Treat CAFs with this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCancerCells [label="Seed Cancer Cells in\nUpper Chamber (Serum-free)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddChemoattractant [label="Add Chemoattractant (and CAFs)\nto Lower Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-48h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RemoveNonInvaders [label="Remove Non-invading Cells", fillcolor="#FBBC05", fontcolor="#202124"]; FixAndStain [label="Fix and Stain Invading Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Count Invaded Cells\nand Analyze Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PrepareCells -> SeedCancerCells [color="#202124"]; SeedCancerCells -> AddChemoattractant [color="#202124"]; AddChemoattractant -> Incubate [color="#202124"]; Incubate -> RemoveNonInvaders [color="#202124"]; RemoveNonInvaders -> FixAndStain [color="#202124"]; FixAndStain -> Quantify [color="#202124"]; }

Step-by-step process for conducting a transwell cell invasion assay.

Conclusion

The targeting of FAP on cancer-associated fibroblasts represents a promising strategy in oncology. Potent and selective inhibitors like this compound provide valuable tools to dissect the intricate role of CAFs in the tumor microenvironment and to develop novel therapeutic interventions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research in this exciting field, ultimately aiming to translate our understanding of FAP biology into effective cancer treatments.

References

- 1. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]

- 2. kvcv.be [kvcv.be]

- 3. 2.2. Cancer-Associated Fibroblasts (CAFs) Isolation (Figure 1) [bio-protocol.org]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation of Normal and Cancer-associated Fibroblasts from Fresh Tissues by Fluorescence Activated Cell Sorting (FACS) [jove.com]

- 17. usbio.net [usbio.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. corning.com [corning.com]

Fap-IN-1: An In-depth Technical Guide to Enzyme Kinetics and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of Fap-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell-surface serine protease that is highly expressed in the tumor microenvironment of many cancers, making it a compelling target for cancer therapy and diagnostic imaging. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways associated with FAP.

Core Quantitative Data

The following tables summarize the key quantitative parameters for this compound and a comparable FAP inhibitor, OncoFAP, for contextual reference.

This compound Inhibition Data

| Parameter | Value | Notes |

| IC50 | 3.3 nM | Half-maximal inhibitory concentration against human FAP.[1] |

| Ki | Data not publicly available | The inhibition constant (Ki) provides a more absolute measure of binding affinity. |

| Kd | Data not publicly available | The dissociation constant (Kd) is a direct measure of binding affinity. |

| kon | Data not publicly available | The association rate constant (on-rate). |

| koff | Data not publicly available | The dissociation rate constant (off-rate). |

| Mechanism of Inhibition | Likely Competitive | Based on the mechanism of other inhibitors with similar chemical scaffolds. This is an inference and requires direct experimental confirmation. |

Comparative Inhibitor Data: OncoFAP

To provide a frame of reference for the expected kinetic and affinity parameters of a high-affinity FAP inhibitor, the following data for OncoFAP is presented.

| Parameter | Value (Human FAP) | Value (Murine FAP) | Reference |

| IC50 | 16.8 nM | 14.5 nM | [2] |

| Kd | 0.68 nM | 11.6 nM | [2] |

Signaling Pathways Involving FAP

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth, invasion, and immune evasion. Understanding these pathways is crucial for the development of FAP-targeted therapies.

Caption: Overview of key signaling pathways activated by FAP.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of enzyme kinetics and binding affinity. The following are representative protocols that can be employed for the characterization of this compound.

Enzymatic Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a FAP inhibitor.

Caption: Workflow for IC50 determination of this compound.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in assay buffer (50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4) to achieve a range of concentrations (e.g., from 10⁻⁶ to 10⁻¹¹ M).[2]

-

Prepare a working solution of recombinant human FAP (hFAP) at a final concentration of 20 nM in assay buffer.[2]

-

Prepare a working solution of the fluorescent substrate Z-Gly-Pro-AMC at a final concentration of 20 µM in assay buffer.[2]

-

-

Assay Procedure:

-

In a 96-well microplate, add the serially diluted this compound solutions.

-

Add the hFAP enzyme solution to each well containing the inhibitor.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells. The total reaction volume should be consistent across all wells (e.g., 20 µL).[2]

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the fluorescence intensity on a microplate reader with excitation at 360 nm and emission at 465 nm.[2]

-

Record the fluorescence at regular intervals for a set duration (e.g., 30 minutes).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., Prism).[2]

-

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics (Kd, kon, koff)

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte. This protocol describes a general workflow for characterizing the binding of this compound to immobilized FAP.

Caption: Workflow for SPR analysis of this compound binding.

Detailed Protocol:

-

Immobilization of FAP:

-

Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of recombinant human FAP in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions sequentially over the FAP-immobilized surface, starting with the lowest concentration.

-

For each injection, monitor the change in the SPR signal (measured in response units, RU) during the association phase (when the inhibitor is flowing over the surface) and the dissociation phase (when the running buffer is flowing over the surface).

-

Between each inhibitor injection, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound inhibitor, if necessary.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized FAP) to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

From the fitting, determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Conclusion

This compound is a highly potent inhibitor of Fibroblast Activation Protein with a low nanomolar IC50. While comprehensive public data on its full kinetic profile and binding affinity is limited, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation and further development. The involvement of FAP in critical cancer-promoting signaling pathways underscores the therapeutic potential of potent and selective inhibitors like this compound. Further research to fully elucidate the kinetic parameters and in vivo efficacy of this compound is warranted.

References

Fap-IN-1: A Comprehensive Technical Guide to its Protease Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Fap-IN-1, a potent inhibitor of Fibroblast Activation Protein (FAP). This compound, also known as UAMC1110 and SP-13786, demonstrates high affinity for FAP, a serine protease implicated in various pathological processes, including tumor growth and fibrosis. Understanding its selectivity against other proteases is crucial for its development as a therapeutic agent.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of proteases, with a primary focus on FAP and its closely related family members. The data, summarized in the table below, highlights the remarkable selectivity of this compound for FAP.

| Protease Target | This compound IC50 (nM) | Fold Selectivity vs. FAP |

| Fibroblast Activation Protein (FAP) | 3.2[1], 4.17[2] | 1 |

| Prolyl Oligopeptidase (PREP) | 1,800[1] | 562.5 |

| Dipeptidyl Peptidase IV (DPP4) | >100,000[3] | >31,250 |

| Dipeptidyl Peptidase 8 (DPP8) | 99,000[3] | 30,937.5 |

| Dipeptidyl Peptidase 9 (DPP9) | 61,000[3] | 19,062.5 |

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various proteases involves specific biochemical assays. The following are detailed methodologies for these key experiments.

FAP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of FAP.

Materials:

-

Recombinant human FAP protein

-

FAP substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

This compound (UAMC1110)

-

Assay Buffer 1: 25 mM Tris, 250 mM NaCl, pH 7.4[2]

-

Assay Buffer 2: 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA[3]

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Dilute the recombinant human FAP protein to a working concentration of 0.4 µg/mL in the chosen assay buffer.[2]

-

Prepare a series of dilutions of this compound, typically ranging from picomolar to micromolar concentrations.

-

Dilute the FAP substrate, Gly-Pro-AMC, to a working concentration of 40 µM in the assay buffer.[2]

-

In a 96-well plate, add 25 µL of each this compound dilution and 25 µL of the substrate solution to respective wells.[2]

-

To initiate the enzymatic reaction, add 50 µL of the diluted FAP protein to each well.[2]

-